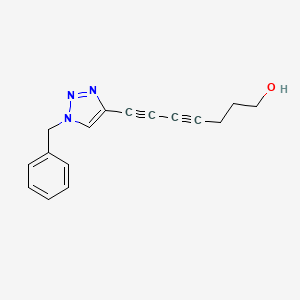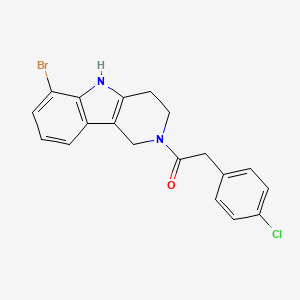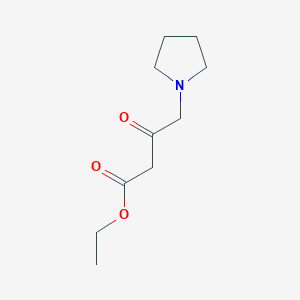
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is a chemical compound with a unique structure that includes an azide group and a cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one typically involves the introduction of the azide group into a pre-formed cyclohexanone derivative. One common method is the nucleophilic substitution reaction where an appropriate leaving group (such as a halide) on the cyclohexanone is replaced by an azide ion. This reaction is usually carried out in the presence of a solvent like dimethylformamide (DMF) and a base such as sodium azide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like triphenylphosphine (PPh3) can be used in Staudinger reactions to convert azides to amines.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azide group.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group can participate in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
(5R)-2-(2-Azidopropan-2-yl)-5-methylcyclohexan-1-one is unique due to the presence of both an azide group and a ketone group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
919117-14-9 |
|---|---|
Molekularformel |
C10H17N3O |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(5R)-2-(2-azidopropan-2-yl)-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H17N3O/c1-7-4-5-8(9(14)6-7)10(2,3)12-13-11/h7-8H,4-6H2,1-3H3/t7-,8?/m1/s1 |
InChI-Schlüssel |
FJNNQWBMWPZHJQ-GVHYBUMESA-N |
Isomerische SMILES |
C[C@@H]1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
Kanonische SMILES |
CC1CCC(C(=O)C1)C(C)(C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B12638389.png)

![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)



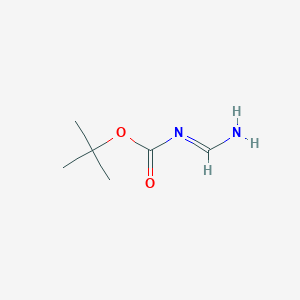
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
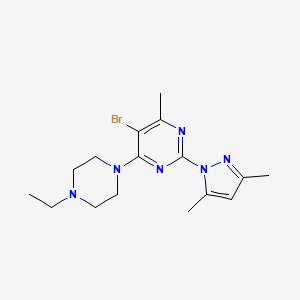
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
